Ygwfl-NH2

Description

Based on nomenclature conventions, the "-NH2" suffix suggests the presence of an amide or primary amine functional group. Synthesis methodologies for similar compounds often involve multi-step organic reactions, such as reductive amination, coupling reactions, or solid-phase peptide synthesis (SPPS) . For instance, the use of reagents like NaBH4 (sodium borohydride) and TsCl (tosyl chloride) in and aligns with typical strategies for modifying amines or protecting functional groups during synthesis. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography (as implied in ) are critical for confirming its structure and purity.

Ygwfl-NH2 may belong to a class of bioactive molecules, given the emphasis on pharmacological research in and . However, its specific therapeutic targets, stability profiles, or pharmacokinetic properties remain unaddressed in the available data.

Properties

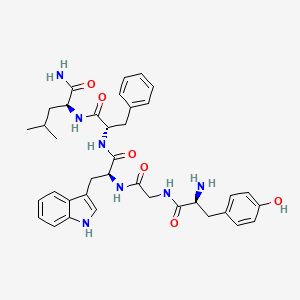

Molecular Formula |

C37H45N7O6 |

|---|---|

Molecular Weight |

683.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C37H45N7O6/c1-22(2)16-30(34(39)47)43-36(49)31(18-23-8-4-3-5-9-23)44-37(50)32(19-25-20-40-29-11-7-6-10-27(25)29)42-33(46)21-41-35(48)28(38)17-24-12-14-26(45)15-13-24/h3-15,20,22,28,30-32,40,45H,16-19,21,38H2,1-2H3,(H2,39,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)/t28-,30-,31-,32-/m0/s1 |

InChI Key |

VGMSMMKQRJOPQL-MCEBTLFFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YGWFL-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents such as HBTU or DIC.

Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

YGWFL-NH2 undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues within the peptide can be substituted to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or altered receptor affinity .

Scientific Research Applications

YGWFL-NH2 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in receptor-ligand interactions, particularly with the mu-opioid receptor.

Medicine: Explored as a potential therapeutic agent for pain management and opioid use disorder.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

YGWFL-NH2 exerts its effects by binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels, ultimately resulting in analgesic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

- Synthetic Complexity : this compound likely requires fewer steps compared to metal complexes like KeJIe3a (II), which involve coordination chemistry and stringent reaction conditions .

- Functional Versatility : Unlike TsCl derivatives (used primarily as intermediates), this compound may have inherent bioactivity, similar to peptide-based drugs referenced in and .

Stability and Reactivity

discusses the stability of lanthanide ions (e.g., Gd³⁺, Dy³⁺) in aqueous solutions, which contrasts with this compound’s probable instability under acidic or oxidative conditions due to its amine/amide groups. For example:

- pH Sensitivity : Amine groups in this compound may protonate in acidic environments, altering solubility and reactivity, whereas sulfonate-based compounds (e.g., TsCl derivatives) exhibit greater pH stability .

- Thermal Stability : Metal complexes like KeJIe3a (II) typically degrade at high temperatures (>200°C), whereas this compound’s peptide bonds may hydrolyze at lower temperatures (~100°C) .

Analytical Characterization

This compound’s characterization likely mirrors protocols in and :

- Chromatography : HPLC or column chromatography for purity assessment.

- Spectroscopy : ¹H/¹³C NMR for structural elucidation and mass spectrometry for molecular weight confirmation.

In contrast, metal complexes (e.g., BHCMyTa (III)) require additional techniques like X-ray diffraction or ICP-MS for metal content analysis .

Pharmacological Potential

and emphasize rigorous bioequivalence and efficacy testing for drug candidates. While this compound’s pharmacological data are absent, its comparison with TsCl-derived prodrugs or peptide therapeutics (e.g., insulin analogs) would focus on:

- Bioavailability : Peptides like this compound often face challenges in oral absorption due to enzymatic degradation, necessitating formulation strategies (e.g., liposomal encapsulation).

- Target Specificity : Unlike small-molecule metal complexes (e.g., KeJIe3a (II)), this compound may bind selectively to protein targets via hydrogen bonding or electrostatic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.